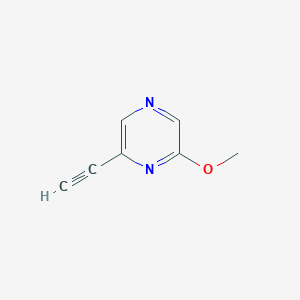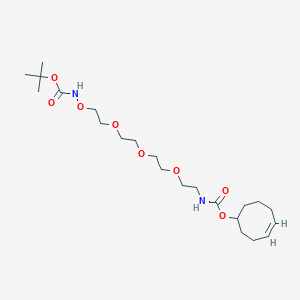
Ald-benzyl-PEG4-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ald-benzyl-PEG4-propargyl is a specialized polyethylene glycol (PEG) derivative featuring an aldehyde functional group and a terminal alkyne group. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugation applications. The presence of the alkyne group allows it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool in chemical biology and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzyl-PEG4-propargyl typically involves the following steps:
Formation of PEG Linker: The initial step involves the synthesis of a PEG linker with a terminal alkyne group. This can be achieved by reacting PEG with propargyl bromide in the presence of a base such as potassium carbonate.
Introduction of Aldehyde Group: The aldehyde group is introduced by reacting the PEG linker with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG Linker: Large-scale synthesis of the PEG linker with a terminal alkyne group.
Introduction of Aldehyde Group: The aldehyde group is introduced using benzyl chloroformate under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Ald-benzyl-PEG4-propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows it to participate in CuAAC reactions with azide-containing molecules, forming stable triazole linkages.
Nucleophilic Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and hydrazides
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent.
Nucleophilic Substitution: Common reagents include primary amines or hydrazides, and the reaction is usually carried out in the presence of a base such as triethylamine.
Major Products Formed
Triazole Linkages: Formed from CuAAC reactions, these linkages are stable and biocompatible.
Imine or Hydrazone Linkages: Formed from nucleophilic substitution reactions with amines or hydrazides, respectively.
科学研究应用
Ald-benzyl-PEG4-propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules, such as proteins and peptides, to various surfaces or other biomolecules.
Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy.
Industry: Employed in the production of advanced drug delivery systems, such as PEGylated liposomes and nanoparticles
作用机制
The mechanism of action of Ald-benzyl-PEG4-propargyl involves its functional groups:
Alkyne Group: Participates in CuAAC reactions, forming stable triazole linkages with azide-containing molecules.
Aldehyde Group: Undergoes nucleophilic substitution reactions, forming imine or hydrazone linkages with nucleophiles such as amines or hydrazides
相似化合物的比较
Ald-benzyl-PEG4-propargyl can be compared with other similar compounds, such as:
Ald-Ph-amido-PEG4-propargyl: Similar in structure but contains an amide group instead of an aldehyde group.
Ald-Ph-PEG4-bis-PEG4-propargyl: Contains an additional PEG unit, making it longer and potentially more flexible for certain applications.
List of Similar Compounds
- Ald-Ph-amido-PEG4-propargyl
- Ald-Ph-PEG4-bis-PEG4-propargyl
- Ald-CH2-PEG-propargyl
- Ald-PEG-amine
属性
IUPAC Name |
4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-2-7-18-8-9-19-10-11-20-12-13-21-16-5-3-15(14-17)4-6-16/h1,3-6,14H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQBOUSVZMZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate](/img/structure/B8114649.png)










![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)


